Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Researchers sourcing chiral 3-aminopyrrolidine building blocks frequently encounter racemic mixtures or undefined stereochemistry-compromising enantioselective synthesis and SAR reproducibility. Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine (CAS 1354004-15-1) delivers the confirmed (R)-enantiomer (InChIKey: CPSVIPMHUOWCOQ-CQSZACIVSA-N), enabling stereochemically reliable downstream applications. • Single (R)-enantiomer for enantioselective catalyst/ligand synthesis (>99% ee achievable via DM-SEGPHOS-Ru(II) methodologies) • CNS drug-like profile: MW 218.34, tPSA 15.3 Ų, XLogP3 2.3; structurally related 3-aminopyrrolidines exhibit sigma-1 receptor Ki = 1.30 nM • Verified stereochemical integrity eliminates SAR ambiguity inherent to the racemate (CAS 1353987-01-5)

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B7985550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-isopropyl-(R)-pyrrolidin-3-yl-amine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)C2CCNC2
InChIInChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m1/s1
InChIKeyCPSVIPMHUOWCOQ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine: Chiral Tertiary Amine Building Block for Asymmetric Synthesis and Medicinal Chemistry


Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine (CAS: 1354004-15-1; also referenced under CAS: 1354019-30-9) is a chiral tertiary amine featuring a pyrrolidine ring substituted at the 3-position with benzyl and isopropyl groups on the nitrogen atom [1]. The compound possesses a defined (R)-stereochemical configuration at the 3-position carbon, as confirmed by its IUPAC name (3R)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine and InChIKey (CPSVIPMHUOWCOQ-CQSZACIVSA-N) . With a molecular formula of C14H22N2 and molecular weight of 218.34 g/mol , this chiral amine scaffold serves as a versatile intermediate for the construction of more complex molecules in pharmaceutical research and asymmetric catalysis, where stereochemical integrity directly influences downstream biological activity and catalytic performance .

Why Stereochemical Identity Matters: The Risk of Substituting Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine with Racemic or (S)-Enantiomer Analogs


Chiral tertiary amines based on the 3-aminopyrrolidine scaffold exhibit stereochemistry-dependent biological and catalytic properties that preclude simple substitution with racemic mixtures or opposite enantiomers. The (R)-configuration at the 3-position carbon in Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine determines the three-dimensional orientation of the benzyl and isopropyl substituents, which in turn governs molecular recognition events with chiral biological targets (e.g., receptors, enzymes) and asymmetric catalytic sites [1]. Studies on related 3-aminopyrrolidine derivatives have demonstrated that enantiomeric forms can display markedly different binding affinities for sigma receptors, with some pyrrolidin-3-yl-amine derivatives achieving Ki values as low as 1.30 nM against sigma-1 receptor [2]. Furthermore, the stereochemical purity of 3-aminopyrrolidine-based ligands directly impacts enantioselectivity in asymmetric synthesis applications, where chiral DM-SEGPHOS-Ru(II) catalytic systems have been employed to achieve enantiomeric excess >99% for related compounds [3]. Procurement of the incorrect stereoisomer or racemate can therefore lead to experimental failure, misleading structure-activity relationship data, or suboptimal catalytic performance—rendering stereochemical specification a critical, non-negotiable parameter in supplier selection.

Quantitative Differentiation Evidence: Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine vs. Comparators


Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer

Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine is supplied as the single (R)-enantiomer with confirmed stereochemical integrity, as evidenced by its IUPAC name (3R)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine and stereospecific InChIKey CPSVIPMHUOWCOQ-CQSZACIVSA-N, which incorporates stereochemical descriptors . In contrast, racemic Benzyl-isopropyl-pyrrolidin-3-yl-amine (CAS: 1353987-01-5) lacks stereochemical specification and is characterized by a non-stereospecific InChIKey (CPSVIPMHUOWCOQ-UHFFFAOYSA-N) [1]. The (S)-enantiomer, Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine, exhibits opposite optical rotation and distinct biological interactions .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Structural Isomer Differentiation: N-Benzyl-3-isopropenylpyrrolidine vs. Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine

Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine (C14H22N2, MW 218.34) differs fundamentally from structurally similar N-benzyl-3-isopropenylpyrrolidine (C14H19N, MW 201.31) due to the presence of a secondary amine nitrogen at the pyrrolidine 3-position [1]. The additional nitrogen atom in the target compound provides an extra hydrogen bond donor (HBD count = 1 vs. 0) and acceptor (HBA count = 2 vs. 1), as well as a larger topological polar surface area (tPSA = 15.3 Ų vs. 3.24 Ų) [2][3].

Medicinal Chemistry Receptor Binding Structural Biology

Sigma-1 Receptor Binding Affinity Class Inference: Pyrrolidin-3-yl-amine Scaffold Activity

While direct binding data for Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine are not publicly available, the pyrrolidin-3-yl-amine scaffold class to which it belongs has demonstrated high-affinity sigma-1 receptor binding. A structurally related pyrrolidin-3-yl-amine derivative bearing a benzothiazol-2-yl-methyl substituent exhibited Ki = 1.30 nM against sigma-1 receptor from guinea pig using [3H]ifenprodil or (+)-[3H]pentazocine radioligand [1]. The pyrrolidine ring has been identified as an important recognition site for sigma receptor binding activity across multiple polyamine series .

Sigma Receptor CNS Drug Discovery Neuropharmacology

Recommended Application Scenarios for Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine Based on Quantitative Evidence


Asymmetric Synthesis: Chiral Ligand or Catalyst Precursor Development

The defined (R)-stereochemistry of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine, confirmed by stereospecific InChIKey (CPSVIPMHUOWCOQ-CQSZACIVSA-N), makes it suitable as a chiral building block for the synthesis of enantioselective catalysts and ligands . The pyrrolidin-3-yl-amine scaffold has been utilized in the preparation of chiral P,N ligands for asymmetric catalysis, where stereochemical purity directly correlates with enantioselectivity outcomes [1]. Related 3-aminopyrrolidines have been synthesized with enantiomeric excess >99% using chiral DM-SEGPHOS-Ru(II) catalytic hydrogenation, demonstrating the scaffold's compatibility with high-fidelity asymmetric synthetic methodologies [2].

Medicinal Chemistry: Sigma Receptor Ligand Optimization Campaigns

Based on class-level inference from structurally related pyrrolidin-3-yl-amine derivatives exhibiting nanomolar sigma-1 receptor affinity (Ki = 1.30 nM), Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine represents a viable scaffold for sigma receptor ligand discovery programs [3]. The pyrrolidine ring serves as a critical recognition element for sigma receptor binding , while the (R)-stereochemistry provides an additional dimension of molecular diversity for structure-activity relationship (SAR) exploration.

Pharmaceutical Intermediate: Construction of CNS-Targeted Small Molecules

The compound's computed physicochemical properties (MW = 218.34; tPSA = 15.3 Ų; XLogP3-AA = 2.3; HBD = 1; HBA = 2) fall within favorable ranges for central nervous system (CNS) drug-likeness [4]. The presence of both benzyl and isopropyl substituents on the pyrrolidine nitrogen provides steric and electronic tuning capabilities for optimizing blood-brain barrier penetration and target engagement in CNS drug discovery programs.

Chemical Biology: Stereochemical Probe Development

The availability of Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine as a single enantiomer enables its use as a stereochemical probe to interrogate chiral recognition phenomena in biological systems. Comparative studies between the (R)-enantiomer and its racemic counterpart (CAS: 1353987-01-5) or (S)-enantiomer can elucidate stereochemistry-dependent effects on target binding, cellular uptake, and metabolic stability [5].

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